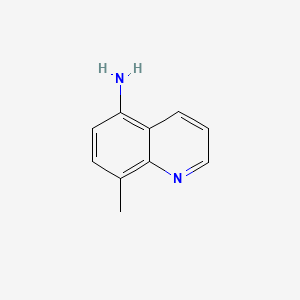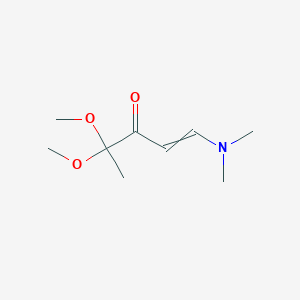
1-(diméthylamino)-4,4-diméthoxy-pent-1-én-3-one
Vue d'ensemble
Description
1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-: is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Applications De Recherche Scientifique
Chemistry: 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe to study biological pathways involving enones.
Industry: In the industrial sector, the compound can be used in the production of polymers, resins, and other materials that require specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- can be synthesized through a Mannich reaction, which involves the condensation of an aldehyde or ketone with a secondary amine and formaldehyde. The reaction typically requires acidic conditions and can be carried out at room temperature or under reflux conditions to improve yield.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely involve the same Mannich reaction but optimized for large-scale production, including the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- involves its interaction with various molecular targets. The enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function.
Molecular Targets and Pathways:
Proteins: The compound can form covalent adducts with cysteine residues in proteins, affecting their activity.
Enzymes: It may inhibit enzymes that have nucleophilic active sites, such as cysteine proteases.
Cell Signaling Pathways: By modifying key proteins, the compound can influence cell signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
1-Penten-3-one: A simpler enone without the dimethylamino and dimethoxy groups.
1-(Dimethylamino)-4,4-dimethoxy-2-butanone: A related compound with a different carbon chain length.
1-(Dimethylamino)-4,4-dimethoxy-3-pentanone: Another similar compound with a different position of the carbonyl group.
Uniqueness: 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- is unique due to the presence of both dimethylamino and dimethoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance the compound’s solubility, stability, and potential biological activity compared to simpler enones.
Propriétés
IUPAC Name |
1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(12-4,13-5)8(11)6-7-10(2)3/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRSIQWVIJSERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340727 | |
| Record name | 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106157-94-2 | |
| Record name | 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
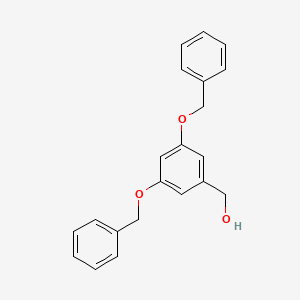
![Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-](/img/structure/B1296646.png)
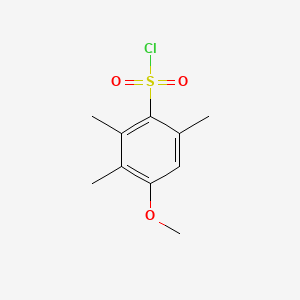
![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)
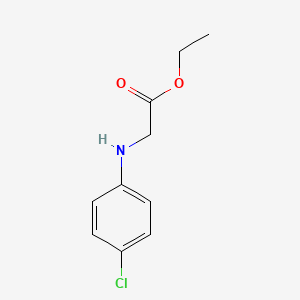
![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)
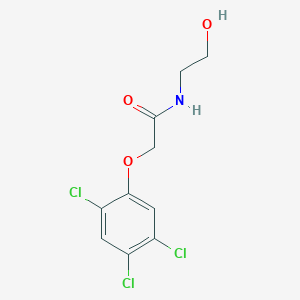

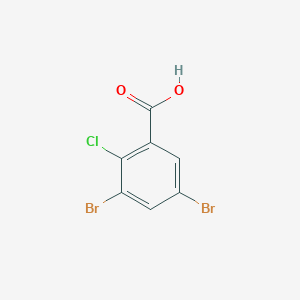
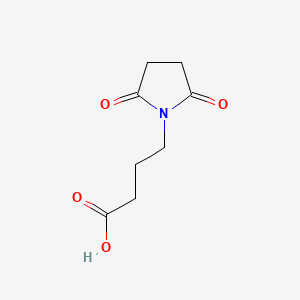
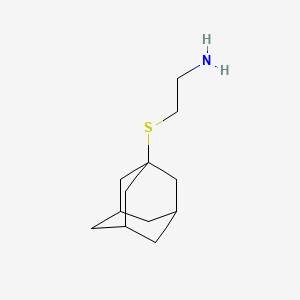
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)
